![molecular formula C6H5N3O2S B13937004 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol CAS No. 97337-30-9](/img/structure/B13937004.png)
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the pyrimidine ring.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new pharmaceuticals and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,3-D]pyrimidine derivatives, such as:
- 4-chloro-7H-pyrrolo[2,3-D]pyrimidine
- 7-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Various halogenated pyrrolo[2,3-D]pyrimidine derivatives .
Uniqueness
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol is unique due to the presence of both mercapto and diol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying enzyme interactions.
Propiedades
Número CAS |
97337-30-9 |
|---|---|
Fórmula molecular |
C6H5N3O2S |
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
6-hydroxy-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2S/c10-3-1-2-4(7-3)8-6(12)9-5(2)11/h1,10H,(H3,7,8,9,11,12) |
Clave InChI |
MVCKNJFVICSQRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=C1C(=O)NC(=S)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





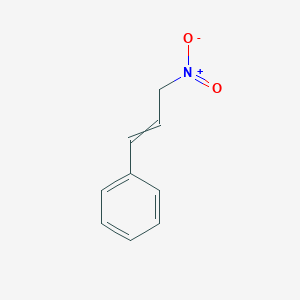

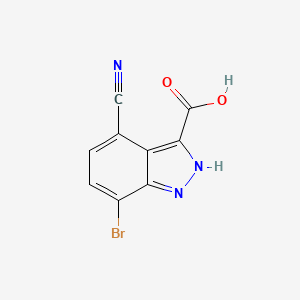
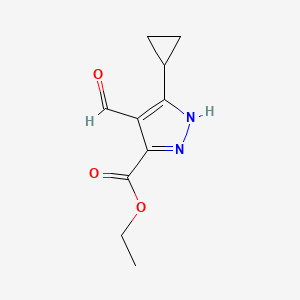

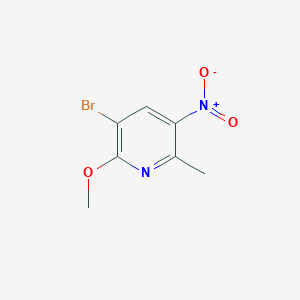


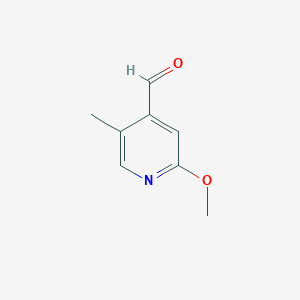
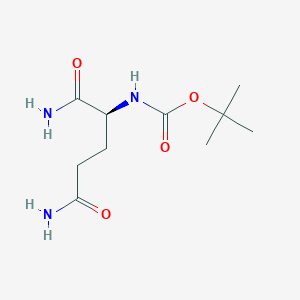
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
